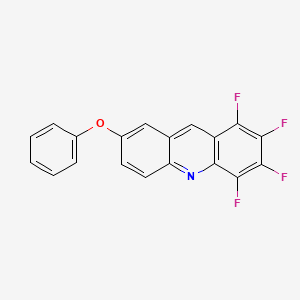

1,2,3,4-Tetrafluoro-7-phenoxyacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrafluoro-7-phenoxyacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9F4NO/c20-15-13-9-10-8-12(25-11-4-2-1-3-5-11)6-7-14(10)24-19(13)18(23)17(22)16(15)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRFKZBURJQAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60802623 | |

| Record name | 1,2,3,4-Tetrafluoro-7-phenoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60802623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643032-47-7 | |

| Record name | 1,2,3,4-Tetrafluoro-7-phenoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60802623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules in solution. For 1,2,3,4-Tetrafluoro-7-phenoxyacridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional experiments, is essential to assign every atom in the molecule unambiguously.

The ¹H NMR spectrum of this compound is expected to show signals exclusively in the aromatic region, as there are no aliphatic protons. The signals would arise from two distinct structural units: the phenoxy group and the unsubstituted portion of the acridine (B1665455) core.

Phenoxy Group Protons: The five protons of the phenoxy ring would present a classic pattern. The two ortho-protons (H-2'/H-6') are expected to appear as a doublet, the two meta-protons (H-3'/H-5') as a triplet, and the single para-proton (H-4') as a triplet.

Acridine Core Protons: The acridine skeleton contributes three protons in one ring (H-5, H-6, H-8) and the lone C-9 proton. The H-5 and H-8 protons would likely appear as doublets, while the H-6 proton signal would be a triplet. The C-9 proton, being in a unique electronic environment adjacent to the heterocyclic nitrogen, is anticipated to be the most downfield signal of the acridine system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-9 | ~8.6 - 9.0 | Singlet (s) | Most downfield proton due to proximity to nitrogen. |

| H-5, H-8 | ~7.8 - 8.3 | Doublet (d) | Protons on the unsubstituted acridine ring. |

| H-6 | ~7.4 - 7.7 | Triplet (t) | Coupled to H-5 and neighboring proton. |

| H-2', H-6' (Phenoxy) | ~7.1 - 7.3 | Doublet (d) | Ortho protons of the phenoxy group. |

| H-3', H-5' (Phenoxy) | ~7.3 - 7.5 | Triplet (t) | Meta protons of the phenoxy group. |

| H-4' (Phenoxy) | ~7.0 - 7.2 | Triplet (t) | Para proton of the phenoxy group. |

A proton-decoupled ¹³C NMR spectrum is crucial for mapping the carbon skeleton. Due to the molecule's asymmetry, all 19 carbon atoms are expected to be chemically distinct, giving rise to 19 unique signals. A key feature would be the large coupling constants between the fluorine atoms and the carbons of the fluorinated ring (¹JCF and ²JCF), which would cause these signals to appear as complex multiplets. wikipedia.org Quaternary carbons, those with no attached protons, would typically show signals of lower intensity. youtube.com

Fluorinated Ring Carbons (C-1, C-2, C-3, C-4): These signals would be found in the aromatic region and would be split by the directly attached fluorine and adjacent fluorines. The C-F coupling constants are typically large (¹JCF ≈ 240-260 Hz). wikipedia.org

Phenoxy and Acridine Carbons: The remaining aromatic carbons would appear in the typical range of 110-160 ppm. oregonstate.edu The carbon attached to the ether oxygen (C-7) would be shifted downfield. Quaternary carbons, such as C-4a, C-5a, C-9a, C-10a, and C-1' (phenoxy), would be identifiable by their low intensity and the absence of a correlation in an HSQC spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=N (C-9) | ~145 - 155 | Chemical shift influenced by the nitrogen atom. |

| C-F (C-1, C-2, C-3, C-4) | ~135 - 160 | Highly complex multiplets due to C-F coupling. |

| C-O (C-7, C-1') | ~150 - 165 | Quaternary carbons attached to ether oxygen. |

| Aromatic C-H | ~115 - 135 | Standard aromatic region for protonated carbons. |

| Aromatic Quaternary C | ~120 - 150 | Includes bridgehead carbons; signals are typically weaker. |

¹⁹F NMR is indispensable for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, the four fluorine atoms are chemically non-equivalent and would therefore produce four distinct signals. These signals would exhibit complex splitting patterns due to homo-nuclear coupling (²JFF, ³JFF, and ⁴JFF) between the fluorine atoms on the aromatic ring. The analysis of these coupling patterns would be critical to definitively assign each fluorine to its position on the acridine core.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F-1 | -135 to -145 | Doublet of doublets (dd) |

| F-2 | -150 to -160 | Triplet of doublets (td) or ddd |

| F-3 | -150 to -160 | Triplet of doublets (td) or ddd |

| F-4 | -140 to -150 | Doublet of doublets (dd) |

While 1D NMR spectra propose assignments, 2D NMR experiments provide the definitive proof of the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through 2-3 bonds. It would show cross-peaks connecting H-5 to H-6, and H-6 to its neighbors on the acridine ring. Similarly, it would map the connectivity within the phenoxy ring, linking the ortho-protons to the meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of every protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D experiment for this structure as it reveals long-range (2-4 bond) correlations between protons and carbons. Crucially, it would show a correlation from the ortho-protons (H-2'/H-6') of the phenoxy group to the C-7 carbon of the acridine core, unequivocally proving the connectivity of the phenoxy ether linkage. It would also be essential for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected by bonds. NOESY cross-peaks could be observed between the ortho-protons of the phenoxy ring and the H-6 and H-8 protons of the acridine ring, providing valuable information about the molecule's conformational preferences and the orientation of the phenoxy group relative to the acridine plane.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR and Raman spectra would be dominated by vibrations from the aromatic systems and the ether linkage. The acridine core has several characteristic vibrations. researchgate.netrsc.org

C=C and C=N Stretching: The aromatic rings of the acridine system would give rise to a series of sharp to medium intensity bands in the 1650–1450 cm⁻¹ region. The C=N stretch of the central heterocyclic ring is a key feature within this range.

C-H Stretching and Bending: Aromatic C-H stretching vibrations would appear as a group of bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, would be expected in the 900–675 cm⁻¹ region.

C-F Vibrations: The tetrafluorinated ring would produce very strong, characteristic C-F stretching bands in the 1350–1000 cm⁻¹ region of the IR spectrum.

Aryl Ether Vibrations: The phenoxy group would be identified by two characteristic C-O-C stretching bands: a strong, broad asymmetric stretch around 1280–1200 cm⁻¹ and a weaker symmetric stretch around 1050-1000 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| Asymmetric Ar-O-C Stretch | 1280 - 1200 | Strong |

| C-F Stretch | 1350 - 1000 | Very Strong |

| Symmetric Ar-O-C Stretch | 1050 - 1000 | Weak to Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Spectral Signatures of C-F Bonds and Phenoxy Group

The vibrational and resonance signals arising from the tetrafluorinated ring and the phenoxy substituent serve as distinctive markers for confirming the molecular structure. In infrared (IR) spectroscopy, the C-F bonds of the polyfluorinated ring are expected to produce strong, characteristic absorption bands in the 1100-1400 cm⁻¹ region. The precise frequencies and multiplicity of these bands are influenced by the coupling of vibrations between adjacent C-F bonds.

The phenoxy group introduces its own set of unique spectral signatures. In ¹H NMR spectroscopy, the protons of the phenoxy ring would typically appear as a set of multiplets in the aromatic region (approximately 6.9-7.5 ppm). Furthermore, the C-O-C ether linkage gives rise to characteristic stretching vibrations in the IR spectrum, usually as two distinct bands corresponding to asymmetric and symmetric stretching, often found around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

| Functional Group | Spectroscopic Technique | Expected Signature | Approximate Region |

|---|---|---|---|

| Aromatic C-F | Infrared (IR) Spectroscopy | Strong, complex stretching vibrations | 1100 - 1400 cm⁻¹ |

| Phenoxy C-O-C | Infrared (IR) Spectroscopy | Asymmetric & Symmetric Stretching | ~1200-1250 cm⁻¹ & ~1020-1075 cm⁻¹ |

| Phenoxy C-H | ¹H NMR Spectroscopy | Aromatic Multiplets | 6.9 - 7.5 ppm |

| Acridine C-H | ¹H NMR Spectroscopy | Aromatic Multiplets | 7.5 - 9.0 ppm |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides definitive data on the molecular weight and elemental composition of a compound, while tandem techniques reveal its structural connectivity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places), which allows for the determination of a unique molecular formula. nih.gov For the target compound, this technique can easily distinguish its correct formula from other potential isomeric structures or compounds with the same nominal mass. The use of advanced analyzers, such as Orbitrap or Time-of-Flight (TOF), is standard for achieving this level of precision. nih.govnih.gov

The theoretical exact mass, calculated from the sum of the most abundant stable isotopes of its constituent atoms, provides a benchmark for experimental verification.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₉F₄NO |

| Calculated Exact Mass ([M]⁺) | 343.0620 u |

| Instrumentation | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |

| Importance | Unambiguous confirmation of elemental composition. nih.govwvu.edu |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting daughter ions. youtube.com In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound (m/z 344.0698) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. youtube.comnih.gov

Based on studies of structurally related compounds, two primary fragmentation pathways are anticipated:

Cleavage of the Phenoxy Group: The C-O ether linkage is often a labile site. Research on 3-phenoxy imidazo[1,2-a] pyridines shows that homolytic cleavage of the phenoxy C-O bond is a characteristic fragmentation pathway. nih.gov This would result in the loss of a phenoxy radical (•C₆H₅O, 93 Da) or a phenol (B47542) molecule (C₆H₆O, 94 Da), leading to a major fragment ion corresponding to the tetrafluoroacridine core.

Fragmentation of the Fluorinated Ring: Polyfluorinated aromatic compounds are known to undergo specific fragmentations, including the loss of HF (20 Da) or difluorocarbene (:CF₂, 50 Da) under mass spectrometric conditions. nih.govresearchgate.net

The analysis of these fragment ions allows for the reconstruction of the parent molecule's structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Significance |

|---|---|---|---|

| 344.0698 ([M+H]⁺) | 251.0288 | C₆H₅O• (Phenoxy radical) | Confirms the presence of the phenoxy ether linkage. nih.gov |

| 344.0698 ([M+H]⁺) | 324.0592 | HF (Hydrogen Fluoride) | Characteristic loss from a fluorinated aromatic system. nih.govresearchgate.net |

| 251.0288 | 231.0186 | HF (Hydrogen Fluoride) | Sequential fragmentation of the tetrafluoroacridine core. |

| 251.0288 | 224.0324 | HCN (Hydrogen Cyanide) | Common fragmentation of N-heterocyclic aromatic rings. |

Computational and Theoretical Chemistry Studies on 1,2,3,4 Tetrafluoro 7 Phenoxyacridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel compound like 1,2,3,4-Tetrafluoro-7-phenoxyacridine, these methods would provide foundational knowledge of its stability and electronic nature.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov A typical DFT study on this compound would involve geometry optimization to find the lowest energy arrangement of its atoms. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Hypothetical Data Table: Optimized Geometric Parameters (DFT) This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(1)-F | Data not available |

| Bond Length | C(7)-O | Data not available |

| Bond Angle | C(1)-C(2)-C(3) | Data not available |

Ab Initio Methods for High-Level Electronic Structure Determination

For more precise electronic structure information, researchers often turn to higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. While computationally more intensive, these methods can provide benchmark-quality data on electron correlation effects, which are important for accurately describing the molecule's energy and properties.

Conformational Analysis and Energy Minima

The phenoxy group attached to the acridine (B1665455) core can rotate, leading to different spatial arrangements or conformers. A conformational analysis would be performed to identify the most stable conformer(s) by calculating the potential energy surface as a function of the key dihedral angles. This would reveal the global energy minimum and any other low-energy conformers that might be present at room temperature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's electronic properties and reactivity. nih.gov A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. nih.gov These values are critical for predicting electron transfer properties, which are relevant for applications in electronics and photochemistry.

Hypothetical Data Table: FMO Energies and Gap This table is for illustrative purposes only, as specific data is unavailable.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

To predict the most likely sites for chemical reactions, Fukui functions can be calculated. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. They help to identify which atoms are most susceptible to electrophilic attack (where an electron-seeking species would react) and nucleophilic attack (where an electron-rich species would react). This information is invaluable for synthetic chemists planning to modify the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational landscape, particularly the rotational freedom of the phenoxy group relative to the rigid acridine core, and how these dynamics are influenced by the surrounding solvent environment.

The accuracy of any MD simulation is fundamentally dependent on the quality of its force field—a set of mathematical functions and parameters that describe the potential energy of the system. For a novel molecule like this compound, a specific and validated force field is crucial.

The development process typically begins by using a well-established general force field such as CHARMM, OPLS (Optimized Potentials for Liquid Simulations), or COMPASS as a foundation. mdpi.comnih.govmdpi.com These force fields are parameterized for a wide range of organic molecules but may lack accuracy for the specific electronic environment of a polyfluorinated heterocyclic system. The presence of multiple fluorine atoms significantly alters the electronic distribution and intermolecular interactions, necessitating careful validation and often re-parameterization.

Validation involves performing high-level quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT), on the molecule and its fragments. Key properties calculated from QM, such as conformational energy profiles (e.g., the energy barrier for the rotation of the C-O bond linking the phenoxy group), partial atomic charges, and vibrational frequencies, are used as benchmarks. The force field parameters, including bond lengths, angles, dihedral terms, and non-bonded (van der Waals and electrostatic) parameters, are then adjusted to reproduce the QM data as closely as possible. For instance, studies on perfluoroalkanes have demonstrated the development of ab initio QM-based force fields that accurately predict conformational energetics and bulk properties. acs.org

Table 1: Representative Parameters Requiring Validation for a Fluorinated Acridine Force Field

| Parameter Type | Description | Rationale for Validation |

| Partial Atomic Charges | Distribution of electron density across the molecule. | Crucial for modeling electrostatic interactions, heavily influenced by the electronegative fluorine atoms and the phenoxy ether linkage. |

| Dihedral Torsion (C-C-O-C) | Defines the rotational energy profile around the ether bond. | Determines the conformational preference and flexibility of the phenoxy group relative to the acridine plane. |

| Van der Waals (F atoms) | Describes non-bonded interactions involving fluorine. | Fluorine's unique size and electronegativity require specific parameters to accurately model its non-covalent interactions. |

| Bond and Angle (C-F) | Parameters for C-F bond stretching and bending. | Important for accurately representing the geometry of the tetrafluorinated ring. |

Understanding how this compound interacts with its environment is key to predicting its behavior in solution. MD simulations model this by placing the molecule in a periodic box filled with explicit solvent molecules, such as water (using models like TIP3P) or organic solvents. mdpi.com The simulations then track the positions and interactions of all atoms over time, typically for nanoseconds or longer. nih.gov

Analysis of the simulation trajectory can reveal:

Solvation Shell Structure: Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms or functional groups on the solute. This reveals how the solvent organizes around the hydrophobic fluorinated ring versus the more polar ether linkage and nitrogen atom.

Conformational Gating: The solvent can influence the conformational flexibility of the phenoxy group. In polar solvents, specific solvent-solute interactions might stabilize certain conformations over others, effectively "gating" the rotational movement. Studies on related phenazine (B1670421) derivatives show that solvent polarity can dramatically influence excited-state properties, indicating strong solute-solvent interactions. nih.gov

Hydrogen Bonding: If protic solvents are used, the simulation can quantify the lifetime and geometry of hydrogen bonds between the solvent and the nitrogen atom of the acridine ring.

The insights gained from solvation modeling are critical for interpreting experimental results and predicting how the molecule will behave in different chemical environments. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can confirm experimental assignments, understand structure-property relationships, and predict the characteristics of yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations have become a standard method for the accurate prediction of NMR chemical shifts. rsc.org The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which effectively handles the issue of gauge-dependence in magnetic field calculations. nih.gov

The process involves:

Optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set). nih.gov

Performing a GIAO-DFT calculation on the optimized structure to compute the absolute isotropic shielding tensors (σ) for each nucleus.

Converting the calculated shielding values to chemical shifts (δ) by referencing them against the computed shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C). δ = σ_ref - σ_sample

For ¹⁹F NMR, which is particularly important for this molecule, this computational approach is highly valuable for assigning shifts in complex, multifluorinated systems. nih.gov Systematic errors can be corrected using linear scaling methods to achieve high accuracy, often with deviations of less than 5 ppm from experimental values. nih.govrsc.org

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (δ) | Notes |

| ¹⁹F (at C-1/C-4) | -140 to -145 | Chemical environment differs from C-2/C-3 due to proximity to the fused ring. |

| ¹⁹F (at C-2/C-3) | -155 to -160 | Expected to be shifted upfield compared to C-1/C-4. |

| ¹³C (Fluorinated Ring) | 135-150 (with large C-F coupling) | Carbons directly bonded to fluorine show characteristic shifts and coupling patterns. |

| ¹³C (Phenoxy C-O) | 155-160 | Ether linkage carbon. |

| ¹H (Acridine H-9) | 8.5-9.0 | Protons on the acridine core are typically deshielded. |

| ¹H (Phenoxy group) | 7.0-7.8 | Typical aromatic proton range, with shifts depending on position. |

Note: These are illustrative values. Actual shifts would be calculated using specific DFT methods and reference standards.

Computational methods can also predict vibrational and electronic spectra.

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation using DFT can be performed. elixirpublishers.com The results provide the harmonic vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-F stretching, C=N stretching, or aromatic C-H bending. These theoretical spectra are invaluable for assigning peaks in experimental IR data.

UV-Vis Spectroscopy: Electronic absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.ua This method calculates the vertical excitation energies from the ground electronic state to various excited states. These energies can be converted to wavelengths (λ_max) and compared to experimental UV-Vis spectra. For acridine derivatives, the key absorptions are typically due to π→π* transitions within the conjugated aromatic system. researchgate.netnih.gov The calculations can reveal how the tetrafluoro- and phenoxy-substituents modify the electronic transitions of the parent acridine chromophore.

Table 3: Simulated Spectroscopic Data

| Spectroscopy Type | Predicted Feature | Associated Molecular Motion/Transition |

| IR | ~1300-1400 cm⁻¹ (Strong) | C-F Stretching Vibrations |

| IR | ~1620-1650 cm⁻¹ (Medium) | C=N/C=C Stretching in Acridine Core |

| IR | ~1240-1280 cm⁻¹ (Strong) | Aryl-O-Aryl Asymmetric Stretching |

| UV-Vis (TD-DFT) | λ_max ≈ 380-420 nm | S₀ → S₁ (π→π* transition, HOMO→LUMO) |

| UV-Vis (TD-DFT) | λ_max ≈ 250-280 nm | S₀ → Sₙ (Higher energy π→π* transitions) |

Investigation of Aromaticity and Electronic Delocalization in the Acridine System

The electronic properties of this compound are governed by the aromaticity and π-electron delocalization of its acridine core, which is modulated by the electron-withdrawing tetrafluoro-substituents and the electron-donating phenoxy group. Computational analysis of the molecule's electronic structure provides a quantitative understanding of these effects.

Key computational analyses include:

Molecular Orbital (MO) Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) reveals the distribution of electron density involved in electronic transitions. elixirpublishers.com In this molecule, the HOMO is expected to have significant contributions from the electron-rich phenoxy ring and the acridine system, while the LUMO is likely localized more on the electron-deficient tetrafluorinated acridine core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest-lying electronic transition. wikipedia.org

Electrostatic Potential (ESP) Mapping: An ESP map plots the electrostatic potential onto the molecule's electron density surface. This visualization clearly identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, the fluorine atoms and the acridine nitrogen would create regions of negative potential, while the aromatic protons would be areas of positive potential.

Aromaticity Indices: To quantify aromaticity, methods like Nucleus-Independent Chemical Shift (NICS) can be used. NICS calculations involve placing a "ghost" atom at the center of an aromatic ring and calculating its magnetic shielding. A large negative value indicates strong diatropic ring currents, a hallmark of aromaticity. By calculating NICS values for each ring, one can assess how the substituents affect the aromatic character of the acridine system.

Table 4: Calculated Electronic Properties

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Indicates energy of the highest-energy electrons; susceptibility to electrophilic attack. |

| LUMO Energy | -2.0 to -2.5 eV | Indicates energy of the lowest-energy empty orbital; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | Correlates with electronic transition energy and chemical stability. A smaller gap suggests higher reactivity. |

| NICS(0) for Acridine Rings | -7 to -10 ppm | Confirms the aromatic character of the individual rings within the acridine core. |

Mechanistic Investigations of Biological Interactions and Target Modulation Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effects

Investigation of Downstream Signaling Pathways and Cellular Responses (Mechanistic Focus)

The biological effects of acridine (B1665455) derivatives are often mediated through their interaction with nucleic acids and various proteins, leading to the modulation of critical cellular signaling pathways.

Acridine derivatives are known to influence the expression of various genes, which is a key aspect of their biological activity. For instance, certain acridone (B373769) derivatives have been shown to downregulate the expression of the c-MYC gene, a crucial transcription factor involved in cell proliferation and cancer. nih.gov This downregulation is a potential mechanism for their anticancer effects. nih.gov

In the context of multidrug resistance, some thioacridine derivatives have been observed to significantly decrease the expression of the mdr1 gene. researchgate.net The mdr1 gene encodes for P-glycoprotein, a transporter protein that can pump drugs out of cells, leading to drug resistance. By reducing the expression of this gene, these acridine derivatives could potentially reverse multidrug resistance in cancer cells. researchgate.net

Furthermore, the aminoacridine derivative quinacrine (B1676205) has been reported to induce nucleolar stress in cancer cells, which points to its effects on ribosome biogenesis and the associated gene expression. mdpi.com High-throughput screens have identified acridine derivatives as inhibitors of RNA polymerase I transcription, further highlighting their role in modulating gene expression. mdpi.com

The ability of acridine derivatives to interfere with protein-protein interactions is another important aspect of their mechanism of action. These interactions are fundamental to many cellular processes, and their disruption can have significant biological consequences.

One notable example is the inhibition of the IRE1α-XBP1 pathway of the unfolded protein response by acridine derivatives. ox.ac.uk This pathway is critical for the survival of multiple myeloma cells, and its inhibition by compounds such as N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) and its analogue 3,6-DMAD leads to cytotoxicity in these cancer cells. ox.ac.uk These compounds were found to inhibit both the oligomerization and the endoribonuclease activity of IRE1α. ox.ac.uk

Additionally, some acridine compounds have been identified as Beclin 1 mimetics. researchgate.net They can disrupt the interaction between the anti-apoptotic proteins Bcl-2 or Bcl-xL and Beclin 1, a key protein in the initiation of autophagy. researchgate.net By freeing Beclin 1 from this inhibitory interaction, these acridine derivatives can trigger autophagy. researchgate.net

The interaction of acridine derivatives with proteins is also influenced by their binding to plasma proteins like α-acid glycoprotein (B1211001) (AAG) and human serum albumin (HSA). nih.gov The extent of this binding can affect the free concentration of the drug available to interact with its target proteins. nih.gov

The modulation of downstream signaling pathways by acridine derivatives culminates in the induction of specific cellular processes, such as autophagy and cell cycle arrest.

Autophagy: Several acridine derivatives have been shown to induce autophagy in cancer cells. researchgate.netresearchgate.net For example, compounds designated as A13, A15, and A21 have been demonstrated to induce autophagy in prostate cancer cells, as evidenced by the conversion of LC3-I to LC3-II, a hallmark of autophagy. researchgate.net Another novel acridine derivative, LS-1-10, was found to be a potent inhibitor of autophagic degradation in colon cancer cells. nih.gov This inhibition of autophagy can sensitize cancer cells to other therapeutic agents. nih.gov The induction of autophagy can be visualized through methods like acridine orange staining, where the dye accumulates in acidic compartments like autophagolysosomes. nih.gov

Cell Cycle Arrest: Acridine derivatives are also known to cause cell cycle arrest at different phases. Some pyridyl acridones have been found to arrest C6 glioma cells in the G0/G1 phase of the cell cycle. rsc.org Similarly, the acridine derivative BO-1051 induced cell cycle arrest in oral cancer cells. nih.gov Another novel acridine derivative, ACS-AZ10, was also reported to induce cell cycle arrest. nih.gov The specific phase of cell cycle arrest can vary depending on the compound and the cell type. For instance, acridine yellow G can cause cell cycle arrest in the G1 phase in brain tumor cells. nih.gov

Emerging Applications and Advanced Material Science Perspectives

Development as Fluorescent Probes and Imaging Agents

Acridine (B1665455) derivatives are well-established as fluorescent scaffolds. nih.gov Their rigid, planar structure often leads to high fluorescence quantum yields, making them suitable for use as fluorescent probes and labels in biological systems. youtube.comyoutube.com The introduction of fluorine atoms can further enhance photostability and influence the electronic properties of the molecule.

Photophysical Properties and Quantum Yields

Detailed photophysical data, including absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields for 1,2,3,4-Tetrafluoro-7-phenoxyacridine, are not available in the reviewed literature. For related acridine and fluorinated compounds, these properties are highly dependent on the substitution pattern and the solvent environment. For instance, the quantum yields of some acridine derivatives can be significantly influenced by their concentration and the medium in which they are dissolved. nih.gov It is anticipated that the tetrafluoro-substitution on the acridine core, combined with the electronic effects of the phenoxy group at the 7-position, would result in distinct spectral properties. However, without experimental data, specific values cannot be provided.

Applications in Biological Imaging (Mechanistic Probes)

While there are no specific reports on the use of this compound in biological imaging, the general class of acridine-based fluorescent probes has been utilized for detecting specific analytes and for imaging in biological environments. nih.gov For a compound to be effective as a mechanistic probe in biological imaging, it typically needs to exhibit changes in its fluorescence properties (e.g., intensity, lifetime, or emission wavelength) in response to a specific biological event or target. The suitability of this compound for such applications would depend on its cellular uptake, cytotoxicity, and its specific interactions with biological molecules, none of which are documented at present.

Potential in Organic Electronics and Photovoltaic Devices

Fluorinated organic molecules are of significant interest in the field of organic electronics due to their potential for high electron affinity and stability. The electron-withdrawing nature of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is often desirable for n-type semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs).

Charge Transport Characteristics

There is no available data on the charge transport characteristics, such as electron and hole mobilities, for this compound. The performance of organic electronic devices is critically dependent on the molecular packing in the solid state, which influences the intermolecular electronic coupling and, consequently, charge transport. While studies on other fluorinated acenes exist, these cannot be directly extrapolated to the title compound without experimental validation.

Optoelectronic Properties in Thin Films

The optoelectronic properties of this compound in thin-film form have not been reported. Such properties, including light absorption and emission in the solid state, are crucial for applications in devices like organic light-emitting diodes (OLEDs) and OPVs. The aggregation behavior of the molecule in thin films would likely lead to different photophysical properties compared to those in solution. nih.gov

Role in Catalysis and Supramolecular Chemistry

Acridine derivatives have been successfully employed as organic photoredox catalysts. acs.orgnih.govacs.org The photocatalytic activity of these compounds is governed by their redox potentials in the ground and excited states, as well as their excited-state lifetimes. The extensive fluorination and the presence of a phenoxy group in this compound would undoubtedly modulate these properties, but specific catalytic applications have not been described.

In the realm of supramolecular chemistry, the planar aromatic surface of the acridine core could facilitate π-π stacking interactions, while the phenoxy group could engage in other non-covalent interactions, potentially leading to the formation of well-defined supramolecular assemblies. nih.govnih.gov However, there are no published studies on the self-assembly or host-guest chemistry of this compound.

No Publicly Available Research Found for this compound

Despite a comprehensive search for the chemical compound "this compound," no specific scientific literature, research findings, or data pertaining to its synthesis, properties, or applications could be located.

Extensive searches were conducted to gather information for a detailed article focusing on the emerging applications and advanced material science perspectives of this particular molecule. The intended article was structured to cover its potential in ligand design for organometallic catalysis, self-assembly and host-guest interactions, and its applications in chemo- and biosensors.

A novel compound that has not yet been synthesized or has been synthesized but not yet reported in the public domain.

A theoretical or hypothetical molecule that has been conceptualized but not yet realized.

A proprietary compound with research and development data held privately by a commercial or academic entity.

Without any foundational data on the compound's existence, structure, or reactivity, it is not possible to provide a scientifically accurate and informative article on its applications in the specified areas of advanced material science. The requested sections on ligand design, self-assembly, and sensor technology require detailed experimental or computational findings that are currently unavailable for "this compound."

Therefore, the generation of an article based on the provided outline and strict content inclusions cannot be fulfilled at this time. Further research and publication in the scientific community would be necessary before a comprehensive report on this specific compound can be compiled.

Future Directions and Research Gaps

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The advancement of research on 1,2,3,4-Tetrafluoro-7-phenoxyacridine is contingent upon the availability of efficient and robust synthetic methodologies. Current synthetic strategies for related phenoxyacridine derivatives often involve the nucleophilic substitution of a halogenated acridine (B1665455) precursor, such as 9-chloroacridine, with a corresponding phenoxide. nih.gov While effective for laboratory-scale synthesis, these methods may face challenges in terms of scalability, yield, and the use of potentially hazardous reagents.

Future research should prioritize the development of novel synthetic pathways that offer enhanced scalability and adhere to the principles of green chemistry. One promising avenue is the exploration of aryne chemistry. The in-situ generation of arynes from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) provides a mild and efficient method for forming carbon-oxygen bonds, which has been successfully applied to the synthesis of other phenoxy-substituted heterocycles. rsc.org Adapting this methodology could lead to a more streamlined and environmentally benign synthesis of the target compound. Furthermore, the implementation of continuous flow chemistry could offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates, thereby enhancing both scalability and sustainability.

Advanced Computational Approaches for Predictive Modeling of Properties and Interactions

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and biological interactions of this compound before undertaking extensive experimental work. The presence of the tetrafluorinated ring is particularly significant, as fluorination is known to drastically improve the pharmacokinetic properties of ligands. nih.gov

Future research should leverage advanced computational methods such as Density Functional Theory (DFT) to model the electronic structure, reactivity, and spectroscopic properties of the molecule. Molecular docking simulations can be employed to screen for potential biological targets by predicting the binding affinity and mode of interaction with various proteins. For instance, studies on related fluorine-based quinolines have shown good docking energies with therapeutic targets like the SARS-CoV-2 Spike-ACE2 complex and the human serine protease TMPRSS2. nih.gov Molecular Dynamics (MD) simulations can further investigate the stability of the ligand-protein complexes over time, providing insights into the dynamic nature of the binding. nih.gov These predictive models can guide synthetic efforts and prioritize experimental testing, saving time and resources.

Table 1: Example Binding Energies from Computational Studies on Related Fluoro-Heterocycles

| Ligand Type | Target Protein | Reported Binding Energy (kcal/mol) | Citation |

| Chloroquine/Hydroxychloroquine | SARS-CoV-2 Spike Protein | ~ -6 | nih.gov |

| Shortlisted Quinoline Candidates | SARS-CoV-2 Spike-ACE2 Complex | ~ -8 | nih.gov |

| Fluoride-based Quinoline | TMPRSS2 | ~ -8 | nih.gov |

This table presents data from related compounds to illustrate the type of predictive information that can be generated for this compound through computational modeling.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The acridine scaffold is a well-established pharmacophore known for its ability to intercalate into DNA and interact with enzymes like topoisomerase, leading to anticancer activity. mdpi.com Derivatives of the closely related phenoxazine (B87303) and phenoxyacridine structures have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.netnih.gov For example, certain 9-phenoxyacridine (B3049667) derivatives have shown potent inhibition of mast cell degranulation and neutrophil enzyme secretion, indicating significant anti-inflammatory potential. nih.gov

A major research gap exists in identifying the specific biological targets of this compound. Future investigations should build upon the known activities of its structural analogs. High-throughput screening against panels of kinases, proteases, and other enzymes could uncover novel targets. The ability of acridine derivatives to bind to calf thymus DNA (ctDNA) and human serum albumin (HSA) suggests that these interactions should also be quantified for the title compound. mdpi.com Understanding the mechanism of action, whether through enzyme inhibition, DNA intercalation, or other pathways, is crucial for its potential development in academic research contexts.

Table 2: Bioactivity of Related Acridine Derivatives

| Compound Type | Biological Effect | IC50 / Binding Constant | Citation |

| 9-(4-formylphenoxy)acridine derivatives | Inhibition of mast cell degranulation | 4.7 - 13.5 µM | nih.gov |

| Acridine derivative (2c) | Inhibition of neutrophil enzyme secretion | 4.3 µM | nih.gov |

| Acridine-DNA complex (3b, -F) | ctDNA Binding | Kb = 3.18 × 10³ M⁻¹ | mdpi.com |

This table showcases the measured activities of related compounds, indicating potential areas for the biological evaluation of this compound.

Integration into Multi-Functional Materials and Devices

The unique electronic properties conferred by the combination of the electron-withdrawing tetrafluorinated ring and the electron-rich phenoxy-acridine system make this compound a compelling candidate for applications in materials science. Organofluorine compounds are known for their enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com The high reactivity of perfluorinated aromatic rings, such as perfluoropyridine, towards nucleophilic aromatic substitution (SNAr) allows them to serve as versatile building blocks for complex fluoropolymers and network materials. mdpi.com

Future research should explore the potential of this compound as a fundamental component in the design of new functional materials. Its inherent fluorescence, a common feature of the acridine core, could be harnessed in the development of sensors or organic light-emitting diodes (OLEDs). Investigations into its ability to be incorporated into polymer backbones, either as a monomer or a dopant, could lead to materials with tailored optical, electronic, and physical properties. The phenoxazine scaffold, a structural relative, has already found widespread use in organoelectronics and photophysics, suggesting a similar potential for this fluorinated acridine derivative. nih.gov

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

A comprehensive understanding of this compound can only be achieved through a multi-faceted research approach that integrates synthesis, spectroscopy, and computation. A study on all-syn-1,2,3,4-tetrafluorocyclohexane serves as an excellent model for this synergistic strategy. researchgate.net In that work, synthesis was followed by detailed structural analysis using X-ray crystallography and advanced NMR techniques, with computational modeling used to rationalize the observed conformational preferences and through-space fluorine-fluorine (¹⁹F-¹⁹F) coupling constants. researchgate.net

For this compound, a similar integrated approach is warranted. Following a refined synthesis, advanced spectroscopic characterization using 1D and 2D ¹⁹F NMR would be invaluable for probing the electronic environment of the fluorine atoms and the molecule's conformation in solution. These experimental results can then be correlated with computational models to provide a deep, validated understanding of its structure-property relationships. This combined methodology provides a powerful feedback loop where experimental data refines computational models, and computational predictions guide future synthetic and experimental design.

Table 3: Example of Data from an Integrated Study on a Tetrafluorinated Compound

| Parameter | Method | Value | Citation |

| 4JFF Coupling Constant (diaxial) | 19F NMR Spectroscopy | 29 Hz | researchgate.net |

| Ring Interconversion Activation Energy (ΔG‡298) | Dynamic NMR & Eyring Equation | 45.8 ± 0.1 kJ.mol⁻¹ | researchgate.net |

This table provides data from a study on a different tetrafluorinated molecule to exemplify the type of precise physicochemical data that can be obtained for this compound using a synergistic approach.

Opportunities for Derivatization to Optimize Specific Academic Research Parameters

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic tuning of its properties for specific research applications. The creation of a library of derivatives is a key step in establishing structure-activity relationships (SAR) and optimizing the molecule for a desired function.

Future work should focus on targeted derivatization strategies. For instance, substituents could be introduced onto the phenoxy ring to modulate electronic properties, solubility, or steric hindrance. The tetrafluorinated ring also presents opportunities for selective nucleophilic aromatic substitution (SNAr), potentially replacing one fluorine atom with other functional groups to fine-tune its properties. mdpi.com As seen with acridine N-acylhydrazone derivatives, the addition of different functional groups can significantly alter biological activity and target interaction. mdpi.com By systematically creating and testing a series of derivatives, researchers can optimize parameters such as cell permeability, target binding affinity, or fluorescence quantum yield, thereby developing highly specialized molecular probes and tools for academic research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrafluoro-7-phenoxyacridine, and how can purity (>95%) be achieved?

- Methodological Answer : The synthesis typically involves fluorination of precursor aromatic systems followed by phenoxy substitution. For example, trifluoroacetic acid (TFA) is often used in deprotection or activation steps, as seen in analogous fluorinated benzamide syntheses . Purification via column chromatography (e.g., using CHCl/AcOEt systems) and validation by high-performance liquid chromatography (HPLC) with >95.0% purity thresholds are critical . Impurities may arise from incomplete fluorination or side reactions; these can be mitigated by optimizing reaction times and stoichiometric ratios of fluorinating agents.

Q. Which spectroscopic techniques are most reliable for structural confirmation of fluorinated acridine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is indispensable for tracking fluorine substitution patterns. Complementary techniques include:

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : For identifying functional groups like C-F bonds (stretching ~1100–1000 cm).

- X-ray Crystallography : For definitive structural elucidation, though crystallization challenges with fluorinated compounds may require solvent screening .

Q. How should researchers handle safety concerns during synthesis, given the reactivity of fluorinated intermediates?

- Methodological Answer : Fluorinated compounds often require stringent safety protocols due to potential toxicity and reactivity. Key steps include:

- Use of fume hoods and personal protective equipment (PPE) when handling volatile fluorinating agents (e.g., TFAA) .

- Inert atmosphere techniques (e.g., Schlenk lines) to prevent moisture-sensitive reactions .

- Waste disposal compliance with regulations for fluorinated organic compounds, as improper handling may lead to environmental persistence .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, potentially hindering electrophilic substitution but enhancing oxidative stability. For catalytic reactions (e.g., Pd-mediated couplings), ligands like tris-o-furylphosphine (tfp) or Pd(PPh) can modulate reactivity by stabilizing intermediates . Computational studies (DFT) are recommended to predict reaction pathways and optimize catalyst selection.

Q. What experimental strategies can resolve contradictions in reported degradation pathways of perfluorinated acridines under environmental conditions?

- Methodological Answer : Conflicting data may arise from variations in experimental conditions (e.g., pH, light exposure). A systematic approach includes:

- Controlled Aging Studies : Expose the compound to UV light, humidity, or oxidants (e.g., ozone) and analyze degradation products via LC-MS/MS .

- Surface Adsorption Experiments : Use microspectroscopic imaging to assess interactions with indoor surfaces (e.g., glass, polymers), which may alter degradation kinetics .

- Comparative Analysis : Benchmark against structurally related perfluorinated compounds (e.g., polyfluorinated benzoic acids) to identify trends .

Q. How can computational modeling enhance the design of derivatives with improved photostability or bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict:

- Electron Density Maps : To identify reactive sites for functionalization.

- Binding Affinities : For target proteins or enzymes, leveraging docking simulations.

- Photodegradation Pathways : By modeling excited-state dynamics and bond dissociation energies. Pair computational results with experimental validation (e.g., time-resolved spectroscopy) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.